
Butenafine hydrochloride
Übersicht
Beschreibung
Butenafine hydrochloride is a synthetic benzylamine antifungal agent . It is used to treat a variety of fungal skin infections such as ringworm, athlete’s foot, and jock itch . It is also used to treat a skin condition known as pityriasis (tinea versicolor), a fungal infection that causes a lightening or darkening of the skin of the neck, chest, arms, or legs .
Synthesis Analysis
Butenafine hydrochloride can be synthesized using Schiff bases as precursors in three steps or less . A rapid, simple, and efficient synthetic route for preparation of the antifungal agent butenafine on a multigram scale has been described .
Molecular Structure Analysis
Butenafine hydrochloride has the molecular formula C23H28ClN . The crystal structure of butenafine hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .
Chemical Reactions Analysis
Butenafine hydrochloride exhibits great efficacy of treatment when administered topically against various mycoses . It inhibits squalene epoxidase, a sterol synthesis enzyme, which transforms squalene to ergosterol, causing squalene to accumulate intracellularly .
Physical And Chemical Properties Analysis
Butenafine hydrochloride is an odorless white crystalline powder that is freely soluble in methanol, ethanol, and chloroform, and slightly soluble in water . It is chemically known as N-4-tertbutylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride .
Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutics
Butenafine hydrochloride has been used in the formulation and optimization of topical Nano Lipid Carrier-Based Gel .
Method of Application
The study aimed to prepare and optimize butenafine hydrochloride NLCs formulation using solid and liquid lipid. The optimized selected BF-NLCopt was further converted into Carbopol-based gel for topical application for the treatment of fungal infection .
Results or Outcomes
The optimization result showed a particle size of 111 nm with high entrapment efficiency of 86.35% for BF-NLCopt. The optimized BF-NLCopt converted to gel (1% w / v, Carbopol 934) and showed ideal gel evaluation results (drug content 99.45 ± 2.11, pH 6.5 ± 0.2, viscosity 519 ± 1.43 CPs). The drug release study result depicted a prolonged drug release (65.09 ± 4.37%) with high drug permeation 641.37 ± 46.59 µg (32.07 ± 2.32%) than BF conventional gel .
Application in Electrochemical Analysis
Butenafine hydrochloride has been used in the sensitive and effective electrochemical determination .
Method of Application
The study describes a simple, quick, and low-cost electrochemical platform for determining butenafine hydrochloride that is mainly prescribed as a treatment of dermatophytosis, applying titanium nanoparticles and an ionic liquid as outstanding mediators .
Results or Outcomes
In terms of low detection limits (61.63 nM) and extensive range of 2.21×10 –7 –13.46×10 –5 M, the established electrochemical technique provided worthy analytical performance for butenafine hydrochloride sensing .
Application in Dermatology
Butenafine hydrochloride has been used in the treatment of various mycoses .
Method of Application
The study describes the use of butenafine hydrochloride in the treatment of dermatophytosis. The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteolytic activity has been discovered to be blocked by Butenafine hydrochloride .
Results or Outcomes
At doses less than 10 μM, butenafine inhibited SARS-CoV-2 activity by 50% . Butenafine hydrochloride has the chemical name N- (4-tert-butylbenzyl)-N-methyl-naphthalenemethylamine hydrochloride . Butenafine hydrochloride, similar to the allylamine medications, inhibits squalene epoxidase (a sterol synthesis enzyme, which transforms squalene to ergosterol), causing squalene to accumulate intracellularly. Fungal cell membranes are disrupted because of this accumulation .
Application in Microemulsion Formulation
Butenafine hydrochloride has been used in the formulation of microemulsion-loaded hydrogel .
Method of Application
The study describes the use of butenafine hydrochloride in the formulation of microemulsion-loaded hydrogel. The formulation was performed using triethanolamine to attain gelling .
Results or Outcomes
The study does not provide specific results or outcomes for this application .
Application in Comparative Clinical Studies
Butenafine hydrochloride has been used in comparative clinical studies .
Method of Application
The study describes the use of butenafine hydrochloride in comparative clinical studies with clotrimazole .
Results or Outcomes
The study does not provide specific results or outcomes for this application .
Application in Bilosomes Formulation
Butenafine hydrochloride has been used in the formulation of bilosomes .
Method of Application
The study describes the use of butenafine hydrochloride in the formulation of bilosomes. The formulation was performed using the thin-film hydration method .
Results or Outcomes
The study does not provide specific results or outcomes for this application .
Safety And Hazards
Butenafine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is advised to wash with plenty of water and seek medical attention .
Zukünftige Richtungen
Butenafine hydrochloride is mainly prescribed as a treatment for dermatophytosis . It has been discovered to block the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteolytic activity . At doses less than 10 μM, butenafine inhibited SARS-CoV-2 activity by 50% . This suggests potential future directions for the use of butenafine hydrochloride in the treatment of viral infections .
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBSAUIFGPSHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048589 | |
| Record name | Butenafine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butenafine hydrochloride | |
CAS RN |
101827-46-7 | |
| Record name | Butenafine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101827-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butenafine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butenafine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTENAFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)



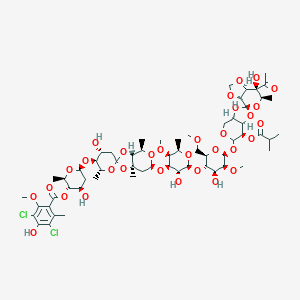
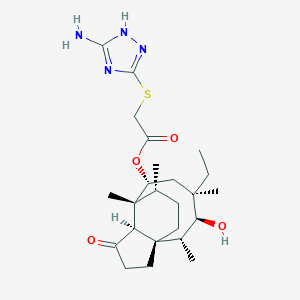

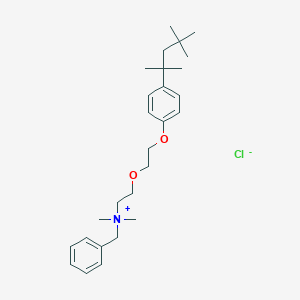
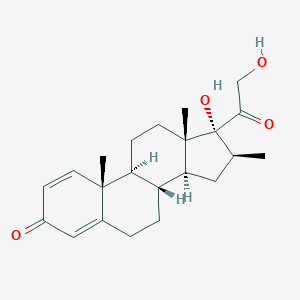
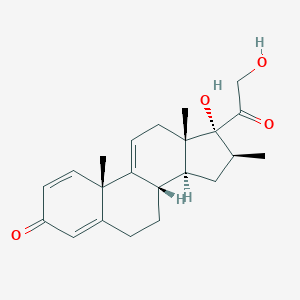
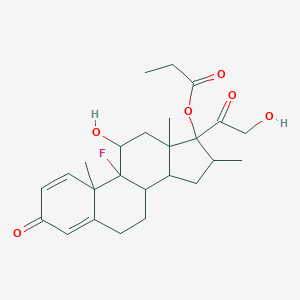
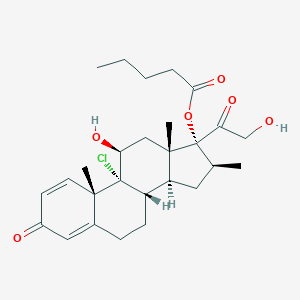
![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)